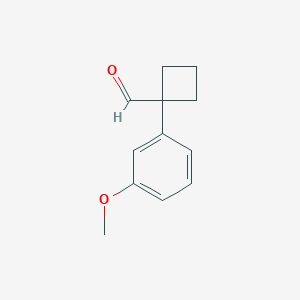![molecular formula C24H19N3 B2425505 1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901245-63-4](/img/structure/B2425505.png)
1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline and its derivatives are widely recognized in the field of medicinal chemistry due to their diverse pharmacological effects . They have a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
The synthesis of similar compounds often involves cyclization of diamine derivatives with sulfonium salts . The ring formation reaction between diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .
Molecular Structure Analysis
The molecular structure of similar compounds is often verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For instance, the yield, melting point, and NMR data can provide valuable information about the compound .
Aplicaciones Científicas De Investigación
-
Transition-Metal Catalysis
- Field : Chemistry
- Application : IPr* (IPr* = 1,3-bis (2,6-bis (diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene) has emerged as a powerful highly hindered and sterically-flexible ligand platform for transition-metal catalysis .
- Method : The efficient synthesis, electronic characterization and application in model Cu-catalyzed hydroboration of alkynes is described .
- Results : The ligands are strongly electron-rich, bulky and flexible around the N-Ar wingtip .
-
Medicinal Chemistry
- Field : Medicinal Chemistry
- Application : Quinoline, which consists of benzene fused with N -heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- Method : Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
- Results : The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .
-
Metal Stabilization and Catalysis
- Field : Chemistry
- Application : The availability of various IPr* and CAAC templates offers a significant potential to expand the existing arsenal of NHC ligands to electron-rich bulky architectures with critical applications in metal stabilization and catalysis .
- Method : The efficient synthesis, electronic characterization and application in model Cu-catalyzed hydroboration of alkynes is described .
- Results : The ligands are strongly electron-rich, bulky and flexible around the N-Ar wingtip .
-
Pharmaceutical Industry
- Field : Medicinal Chemistry
- Application : Thioureas and their derivatives are organosulfur compounds having applications in numerous fields such as organic synthesis and pharmaceutical industries .
- Method : Symmetric thiourea derivatives were synthesized by the reaction of various anilines with CS2 .
- Results : The synthesized compounds showed promising antibacterial and antioxidant potential and were very active (both in vitro and in vivo) against G6Pase and moderately active against the other selected enzymes used in this study .
-
Photovoltaic Devices
- Field : Materials Science
- Application : Certain compounds similar to “1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline” might be used in the fabrication of photovoltaic devices .
- Method : A large interface area between the compound and TiO2 could be achieved in a bilayer composite film by dipping a TiO2 nanoporous film into a solution containing the compound .
- Results : This method could potentially enhance the efficiency of photovoltaic devices .
-
Organic Synthesis
- Field : Organic Chemistry
- Application : Thioureas and their derivatives are organosulfur compounds having applications in numerous fields such as organic synthesis .
- Method : Symmetric thiourea derivatives were synthesized by the reaction of various anilines with CS2 .
- Results : The synthesized compounds were characterized using the UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .
Safety And Hazards
Propiedades
IUPAC Name |
1,3-bis(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3/c1-16-7-11-18(12-8-16)23-21-15-25-22-6-4-3-5-20(22)24(21)27(26-23)19-13-9-17(2)10-14-19/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEXPERAQPIONV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

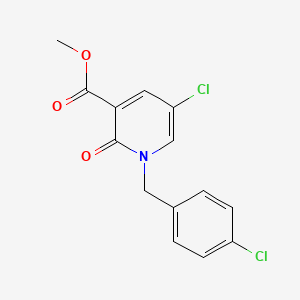
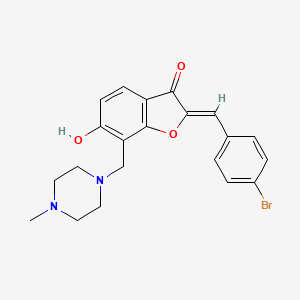

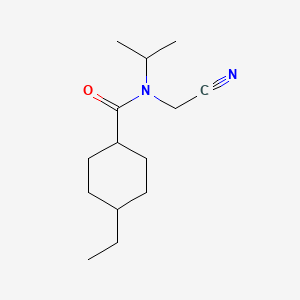
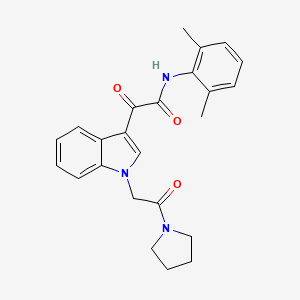
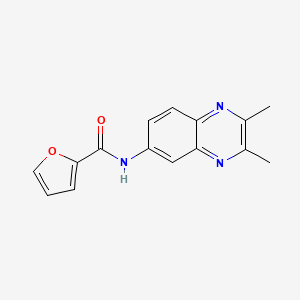
![2-[(3,6-dichloropyridin-2-yl)formamido]-N,N-diethylacetamide](/img/structure/B2425434.png)
![2-[3-(Trifluoromethyl)phenyl]-4-isothiazoline-3-one](/img/structure/B2425435.png)
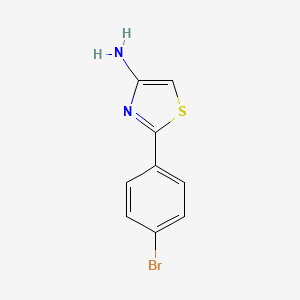
![N-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B2425437.png)
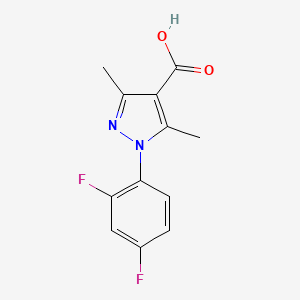
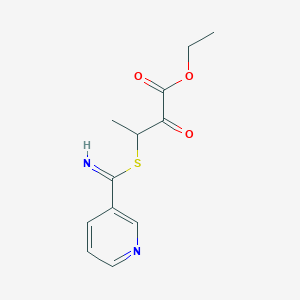
![4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/no-structure.png)
